![molecular formula C21H25N5O3 B2569783 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide CAS No. 1797956-12-7](/img/structure/B2569783.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N5O3 and its molecular weight is 395.463. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that compounds with similar structural motifs exhibit significant antimicrobial and antifungal activities. For instance, derivatives of piperidine and benzothiazole have demonstrated efficacy against pathogenic bacteria and Candida species. These studies highlight the potential of such compounds in the development of new antimicrobial agents with improved activity profiles and lower cytotoxicity, suggesting a possible area of application for N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide in antimicrobial research (Mokhtari & Pourabdollah, 2013).
Anticonvulsant and Antinociceptive Properties
Some compounds with structural similarities, especially those incorporating piperidine moieties, have shown promising anticonvulsant and antinociceptive properties. These findings are significant for the development of new therapeutic agents for the treatment of epilepsy and pain. The broad spectra of activity against preclinical seizure models and the ability to modulate neurotransmitter levels, such as GABA in the brain, underscore the potential pharmacological applications of such compounds (Kamiński et al., 2016).
Drug Design and Development
The design and synthesis of novel compounds, including those with piperidine and pyridine moieties, play a crucial role in the discovery of new drugs with enhanced efficacy and selectivity. Studies involving the synthesis of derivatives targeting specific receptors, such as histamine H3 receptors, illustrate the importance of structural modifications in achieving desired biological activities and receptor affinities. This research avenue suggests that N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide could be a candidate for further modification and evaluation in drug discovery programs (Sadek et al., 2014).
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2-(3,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c1-28-18-4-3-16(11-19(18)29-2)12-20(27)25-14-15-5-9-26(10-6-15)21-17(13-22)23-7-8-24-21/h3-4,7-8,11,15H,5-6,9-10,12,14H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWXYYXCWRIDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2-(3,4-dimethoxyphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.